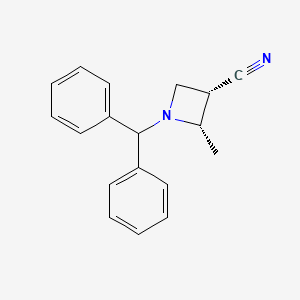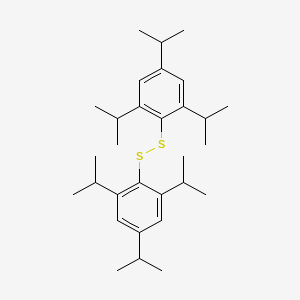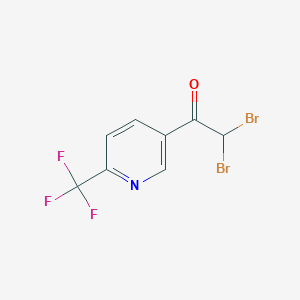
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Descripción general
Descripción
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound with the formula C12H11F3N2O3 . It is a derivative of quinolinone, a class of organic compounds that are commonly used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one consists of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridine ring. The molecule also contains methoxy groups at the 6 and 7 positions, and a trifluoromethyl group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one include a molecular weight of 288.22 g/mol . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its structural resemblance to quinoline-based antitumor agents. Investigations focus on its effects on cancer cell lines and potential mechanisms of action .
- Kinase Inhibitors : The trifluoromethyl group in the quinoline ring may contribute to kinase inhibition. Scientists study its interactions with specific kinases and evaluate its potential as a drug candidate .
- Neuroactive Properties : The compound’s unique structure suggests possible interactions with neuronal receptors. Researchers investigate its effects on neurotransmitter systems and neuroprotective properties .
- Alzheimer’s Disease Research : Given the importance of quinoline derivatives in Alzheimer’s disease therapy, this compound is of interest. Studies explore its ability to modulate amyloid-beta aggregation and oxidative stress .
- Luminescent Properties : Quinoline-based molecules often exhibit fluorescence. Researchers explore the photophysical properties of this compound for potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Semiconductor Applications : Investigations focus on its role as a semiconductor material in thin-film transistors and solar cells .
- Sensor Development : Researchers have synthesized modified quinoline derivatives for use in chemical sensors. These sensors can detect specific analytes, such as metal ions or environmental pollutants .
- Electrochemical Behavior : Studies examine its electrochemical behavior, which informs sensor design and selectivity .
- Photocatalysis : The compound’s photochemical properties make it relevant for environmental applications. Researchers investigate its ability to degrade organic pollutants under UV light, contributing to water purification and remediation .
- Building Block : Chemists use this compound as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse transformations and the creation of novel structures .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Organic Electronics
Analytical Chemistry and Sensors
Environmental Chemistry and Photodegradation
Synthetic Chemistry and Methodology
Ambeed: 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol
Propiedades
IUPAC Name |
6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(12(13,14)15)4-11(17)16-8(6)5-10(9)19-2/h3-5H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHBZTIGKGJGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383205 | |
| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
CAS RN |
249736-95-6 | |
| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)












![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)